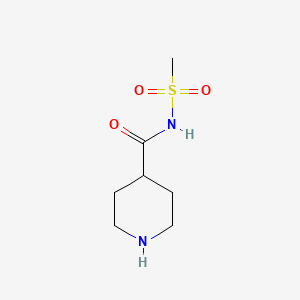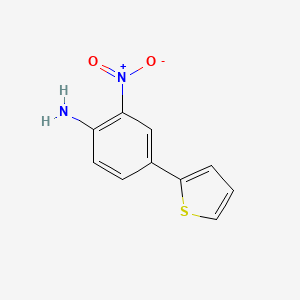
2-Nitro-4-(thiophen-2-yl)aniline
Overview
Description
2-Nitro-4-(thiophen-2-yl)aniline is a chemical compound with the CAS Number: 405170-93-6 . It has a molecular weight of 220.25 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the use of hydrogen in methanol . Another method involves the use of Zn (II) sulphate heptahydrate in a 1:1 molar ratio .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8N2O2S/c11-8-4-3-7 (6-9 (8)12 (13)14)10-2-1-5-15-10/h1-6H,11H2 .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 220.25 .Scientific Research Applications
Synthesis and Characterization
- Metal(II) Thiophenyl Schiff Base Complexes : 4-(Thiophen-3-yl)-aniline, a derivative of 2-Nitro-4-(thiophen-2-yl)aniline, forms Schiff base complexes with various metals like Mn, Co, Ni, Cu, Zn, Pd, showing potential in magnetic and thermal studies (Osowole, 2011).
Electronic and Optical Applications
- Electrochromic Materials : Novel electrochromic materials incorporating nitrotriphenylamine units with thiophene derivatives demonstrate promising optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Corrosion Inhibition
- Inhibiting Corrosion of Metals : A synthesized thiophene Schiff base compound effectively inhibits the corrosion of mild steel in acidic solutions, adhering to the surface following Langmuir's isotherm (Daoud et al., 2014).
Biosensor Applications
- Spectroelectrochemical and Biosensor Applications : Thienylpyrrole derivatives, related to this compound, are utilized in biosensor applications due to their distinct electrochromic properties and ability to change colors (Ayranci et al., 2015).
Medicinal Chemistry
- Cytotoxicity Studies : N-thiophenoyl-N'-substituted phenyl thiocarbamide derivatives, structurally related to this compound, have been studied for their in vitro cytotoxicity against various cancer cell lines, showing significant inhibitory activity (Pandey et al., 2019).
Catalysis
- Catalytic Applications : Studies on thiophene Schiff base compounds and related aniline derivatives reveal their potential in catalysis, particularly in the reduction of nitrobenzene to aniline over transition metal catalysts (Sheng et al., 2016).
Non-linear Optics
- Optical Properties for Sensing Applications : Thienylmethylene anilines and related compounds show promising hyperpolarizabilities, indicating their potential in non-linear optical properties and sensing applications (Morley & Whittaker, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include 2-nitro-4-(thiophen-2-yl)aniline, have been found to exhibit a variety of biological activities . They have been shown to interact with DNA, inhibiting its replication .
Mode of Action
It is known that certain thiophene derivatives can bind to dna, inhibiting its replication and inducing apoptosis . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the compound’s potential to bind to dna and inhibit its replication, it is likely that it impacts pathways related to cell proliferation and survival .
Result of Action
Based on the known activities of similar thiophene derivatives, it can be inferred that the compound may have antifungal and antibacterial properties . It may also induce apoptosis, a form of programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s vapors can diffuse into the atmosphere from various sources, potentially affecting its distribution and concentration . .
properties
IUPAC Name |
2-nitro-4-thiophen-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-4-3-7(6-9(8)12(13)14)10-2-1-5-15-10/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYYYILNXVGFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

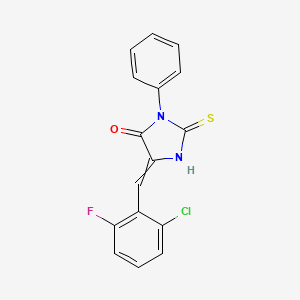
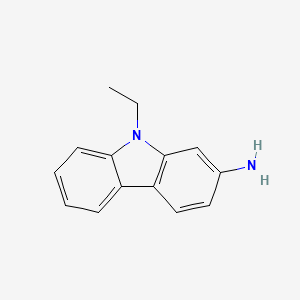
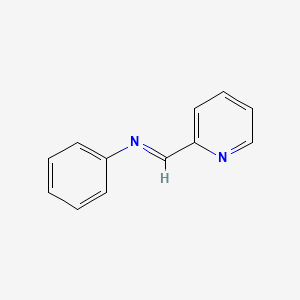


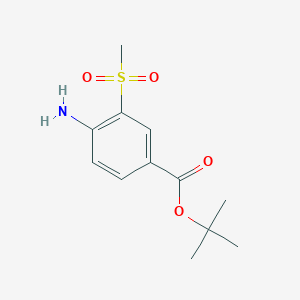

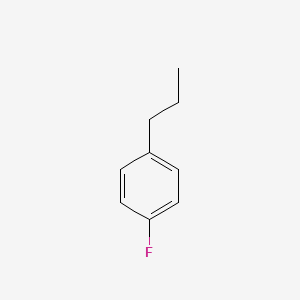

![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)

